![molecular formula C13H9FN2O5S B095581 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride CAS No. 19160-14-6](/img/structure/B95581.png)
3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride, also known as NBD-Cl, is a chemical compound widely used in scientific research as a fluorescent labeling reagent. It is a yellow crystalline powder that is soluble in organic solvents such as acetone, chloroform, and dimethyl sulfoxide. NBD-Cl is a versatile compound that can be used for labeling proteins, peptides, lipids, and nucleic acids.
Mechanism of Action
The mechanism of action of 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride involves the formation of a covalent bond between the 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride molecule and the biomolecule being labeled. The 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride molecule contains a highly reactive sulfonyl fluoride group that reacts with the amino or thiol groups of the biomolecule. The resulting covalent bond is stable and fluorescent, allowing for the visualization and tracking of the labeled biomolecule.
Biochemical and Physiological Effects:
3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride has minimal biochemical and physiological effects on the biomolecules being labeled. The labeling process does not significantly alter the structure or function of the biomolecule. However, the labeling process may affect the solubility and stability of the biomolecule, depending on the labeling conditions used.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride as a labeling reagent is its high sensitivity and specificity. 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride labels biomolecules with high efficiency and produces a strong fluorescent signal. It is also versatile and can be used to label a wide range of biomolecules. However, there are some limitations to using 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride. The labeling process requires organic solvents, which may affect the stability and solubility of the biomolecule being labeled. Additionally, the labeling process may introduce steric hindrance or alter the charge of the biomolecule, which may affect its function.
Future Directions
There are many future directions for the use of 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride in scientific research. One future direction is the development of new labeling conditions that minimize the effects of organic solvents on the biomolecule being labeled. Another future direction is the development of new 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride derivatives that can label biomolecules with greater specificity and sensitivity. Additionally, 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride can be used in combination with other labeling reagents to study complex biomolecular interactions. Finally, 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride can be used in vivo to study biomolecular interactions in live organisms.
Synthesis Methods
The synthesis of 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride involves the reaction of 4-nitroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-nitrobenzoyl chloride to produce 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride. The yield of the reaction is typically around 70%.
Scientific Research Applications
3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride is widely used in scientific research as a fluorescent labeling reagent. It can be used to label proteins, peptides, lipids, and nucleic acids. The labeling of these biomolecules with 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride allows for their visualization and tracking in live cells and tissues. 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride has been used to study protein-protein interactions, protein-lipid interactions, and protein-DNA interactions. It has also been used to study membrane trafficking and lipid metabolism.
properties
CAS RN |
19160-14-6 |
|---|---|
Product Name |
3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride |
Molecular Formula |
C13H9FN2O5S |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
3-[(4-nitrobenzoyl)amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H9FN2O5S/c14-22(20,21)12-3-1-2-10(8-12)15-13(17)9-4-6-11(7-5-9)16(18)19/h1-8H,(H,15,17) |
InChI Key |
JIWJUYBAIGXURM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Other CAS RN |
19160-14-6 |
synonyms |
N-(p-Nitrobenzoyl)metanilyl fluoride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1,1',1''-[(phenylthio)methylidyne]tris-](/img/structure/B95498.png)
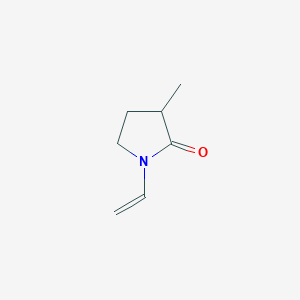
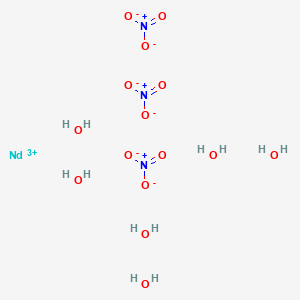
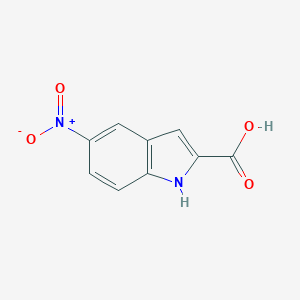
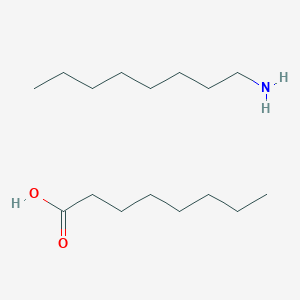
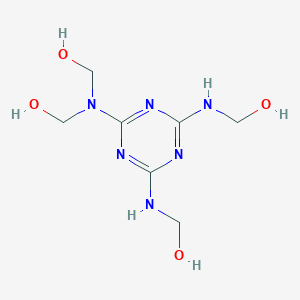
![5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B95514.png)
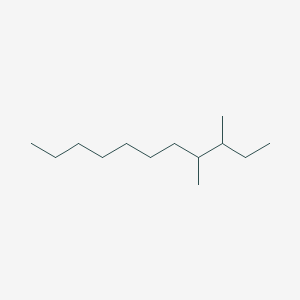
![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)

![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)


